molecular formula C13H16O2 B1219947 Cyclopentylphenylacetic acid CAS No. 3900-93-4

Cyclopentylphenylacetic acid

Cat. No. B1219947
CAS RN: 3900-93-4
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-UHFFFAOYSA-N
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Description

Cyclopentylphenylacetic acid is a chemical compound with the molecular formula C5H9CH(C6H5)CO2H and a molecular weight of 204.26 .


Synthesis Analysis

Cyclopentylphenylacetic acid has been used in the synthesis of 1-cyclopentyl-l-phenyl-2-(p-alkoxyphenyl)ethylenes and soft ester analogs of anticholinergics .


Molecular Structure Analysis

The molecular structure of Cyclopentylphenylacetic acid is represented by the formula C13H16O2 . The InChI representation of the molecule is InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Cyclopentylphenylacetic acid .


Physical And Chemical Properties Analysis

Cyclopentylphenylacetic acid has a density of 1.1±0.1 g/cm3, a boiling point of 337.2±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.3±3.0 kJ/mol and a flash point of 234.2±14.4 °C . The compound is soluble in methanol at a concentration of 50 mg/mL .

Scientific Research Applications

Pharmaceutical Reference Standards

2-Cyclopentyl-2-phenylacetic acid is utilized as a certified reference material in pharmaceutical analysis. It serves as a standard for ensuring the accuracy and consistency of analytical methods used in quality control and method development .

Synthesis of Muscarinic Receptor Antagonists

This compound is an impurity in the synthesis of Glycopyrrolate, a muscarinic antagonist. It’s used in the treatment of respiratory disorders and is crucial in developing medications that target muscarinic M3 receptors .

Analytical Applications

Due to its certified reference material status, 2-cyclopentyl-2-phenylacetic acid is suitable for various analytical applications, including pharmaceutical release testing and calibration requirements in quality control laboratories .

Pharmaceutical Method Development

In the pharmaceutical industry, this compound is used for method development. This involves creating qualitative and quantitative analyses to ensure the safety and efficacy of pharmaceutical products .

Food and Beverage Quality Control

Beyond pharmaceuticals, 2-cyclopentyl-2-phenylacetic acid is also applicable in the food and beverage industry for quality control testing, ensuring that products meet the required safety and quality standards .

Forensic and Toxicology

The compound finds use in forensic science and toxicology for the identification and quantification of substances within a given sample, which is essential for legal and compliance purposes .

Safety and Hazards

The safety and hazards of Cyclopentylphenylacetic acid are not well-documented. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-cyclopentyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIDGDYYYBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884018
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopentylphenylacetic acid

CAS RN

3900-93-4
Record name 2-Cyclopentyl-2-phenylacetic acid
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Record name alpha-Phenylcyclopentylacetic acid
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Record name Cyclopentylphenylacetic acid
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Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Record name Cyclopentylphenylacetic acid
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Record name CYCLOPENTYLPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 2-cyclopentyl-2-phenylacetic acid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of cyclopentylphenylacetic acid derivatives impact their selectivity for the M3 receptor?

A1: Research indicates that modifications to the cyclopentylphenylacetic acid scaffold significantly influence M3 receptor selectivity. Specifically, replacing the 4-methyl-3-pentenyl moiety with a phenyl or heterocyclic ring linked to a piperidine group led to enhanced selectivity for M3 over M2 receptors. [] This suggests that the acid moiety plays a crucial role in determining receptor subtype selectivity. Further modifications, such as introducing hydrophilic groups to the phenyl or pyridyl rings, were explored to optimize metabolic stability without compromising selectivity. []

Q2: Can you provide an example of a cyclopentylphenylacetic acid derivative with promising M3 receptor antagonist activity?

A2: One notable example is the compound (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-N-(1-((6-aminopyridin-2-yl)methyl)piperidin-4-yl)-2-phenylacetamide (compound 15y in the cited study). [] This compound exhibited a 190-fold selectivity for M3 receptors (Ki = 2.8 nM) over M2 receptors (Ki = 530 nM) in human binding assays. [] Furthermore, it demonstrated good in vitro metabolic stability in both dog and human hepatic microsomes. [] Importantly, it displayed potent in vivo activity, inhibiting methacholine-induced bronchoconstriction in dogs after oral administration, highlighting its potential for clinical applications where M3 selectivity is desired. []

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